tert-Butyl (6-fluoro-5-iodopyridin-2-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-fluoro-5-iodopyridin-2-yl)carbamate typically involves the reaction of 6-fluoro-5-iodopyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert atmosphere conditions, usually at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-fluoro-5-iodopyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
tert-Butyl (6-fluoro-5-iodopyridin-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-chloro-5-iodopyridin-2-yl)carbamate
- tert-Butyl (6-bromo-5-iodopyridin-2-yl)carbamate
- tert-Butyl (6-methyl-5-iodopyridin-2-yl)carbamate
Uniqueness
tert-Butyl (6-fluoro-5-iodopyridin-2-yl)carbamate is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets .
Properties
Molecular Formula |
C10H12FIN2O2 |
---|---|
Molecular Weight |
338.12 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoro-5-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
DILYXXQFMBFKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)I)F |
Origin of Product |
United States |
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